molecular formula C8H15NO4 B2867349 tert-butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate CAS No. 1092454-84-6

tert-butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate

Cat. No.: B2867349
CAS No.: 1092454-84-6
M. Wt: 189.211
InChI Key: VSQPEDPYPBOLOK-ZCFIWIBFSA-N
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Description

tert-Butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate (CAS: 1092454-84-6) is a chiral oxazolidine derivative with the molecular formula C₈H₁₅NO₄ and a molecular weight of 189.21 g/mol . This compound features a hydroxyl group at the (4R) position of the oxazolidine ring, a tert-butyl ester moiety, and a carboxylate group. Its stereochemistry and functional groups make it a valuable intermediate in asymmetric synthesis and pharmaceutical research. The compound is listed in catalogs as a building block, though it is currently marked as temporarily out of stock in commercial inventories .

Properties

IUPAC Name

tert-butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-8(2,3)13-7(11)9-4-6(10)5-12-9/h6,10H,4-5H2,1-3H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQPEDPYPBOLOK-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](CO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092454-84-6
Record name tert-butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate
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Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Stereochemistry : The (4R)-hydroxy and (4S)-hydroxy isomers (Table Row 1 vs. 2) share identical molecular formulas but exhibit distinct spatial arrangements, impacting their interactions in chiral environments (e.g., enzyme binding) .
  • Functional Group Reactivity : Substitution of -OH with -NH₂ (Row 1 vs. 3) reduces molecular weight by 0.99 g/mol and introduces nucleophilic character, enabling amide bond formation or alkylation reactions . The azide analog (Row 4) is tailored for copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Bromo-Pyrazole Derivative (Row 5): The bromine atom facilitates Suzuki-Miyaura couplings, while the pyrazole ring enhances π-π stacking in crystal engineering .

Commercial Availability and Pricing

  • tert-Butyl (4S)-4-amino-1,2-oxazolidine-2-carboxylate: Priced at €761.00/50 mg and €2,215.00/500 mg, indicating a premium for enantiomeric purity and pharmaceutical-grade quality .

Biological Activity

Tert-butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate (CAS No. 1092454-84-6) is a chemical compound characterized by its oxazolidine structure, which has garnered attention in medicinal chemistry and biological research. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₅NO₄. Its structure features a tert-butyl group attached to a 4-hydroxy-1,2-oxazolidine moiety, contributing to its unique steric and electronic properties.

The biological activity of this compound is influenced by its ability to interact with various biochemical pathways. The introduction of the tert-butoxycarbonyl group can significantly alter the compound's chemical properties, enhancing its binding affinity to biological targets such as enzymes and receptors.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways critical for various physiological processes.

Pharmacokinetics

Pharmacokinetic studies indicate that the presence of the tert-butoxycarbonyl group can affect absorption, distribution, metabolism, and excretion (ADME) properties. This modification may enhance the compound's stability and bioavailability.

Biological Activity and Applications

Research has demonstrated that this compound exhibits several biological activities:

1. Antioxidant Activity

Studies show that oxazolidine derivatives can possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary data suggest potential efficacy against both gram-positive and gram-negative bacteria.

3. Neuroprotective Effects

Research indicates that compounds with oxazolidine structures may have neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

A comparison with other oxazolidine derivatives highlights the unique properties of this compound:

CompoundStructureBiological ActivityUnique Features
This compoundC₈H₁₅NO₄Antioxidant, AntimicrobialTert-butoxycarbonyl group enhances stability
Other oxazolidinesVariesVariableMay lack specific steric properties

Case Studies

Recent studies have investigated the biological effects of this compound:

Case Study 1: Antioxidant Activity

In vitro assays demonstrated that this compound effectively scavenged free radicals, indicating significant antioxidant potential.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests revealed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli strains.

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